molecular formula C18H15N3O3S B2988645 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol CAS No. 1322879-11-7

4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Cat. No.: B2988645
CAS No.: 1322879-11-7
M. Wt: 353.4
InChI Key: PIMHYQQNDXGEOK-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((E)-((Z)-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol is a complex hydrazone-thiazole hybrid compound featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Properties

IUPAC Name

4-[(E)-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-14-4-1-12(2-5-14)10-19-21-18-20-15(11-25-18)13-3-6-16-17(9-13)24-8-7-23-16/h1-6,9-11,22H,7-8H2,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMHYQQNDXGEOK-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2,3-dihydrobenzo[b][1,4]dioxin with thioamide under acidic conditions.

    Hydrazone formation: The thiazole derivative is then reacted with hydrazine to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate undergoes a condensation reaction with 4-formylphenol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The hydrazone moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is explored for its use in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the thiazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The dihydrobenzodioxin group in the target compound and 3e’s bromophenyl substituent differ in electronic effects. Bromine (electron-withdrawing) may reduce electron density on the thiazole ring compared to the electron-rich dihydrobenzodioxin, altering reactivity .
  • Synthetic Yields : Derivatives with bulky substituents (e.g., 3f, 492 g/mol) show lower yields (67%) compared to simpler analogs (e.g., 3g, 351 g/mol, 67% yield), suggesting steric hindrance impacts efficiency .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound ¹H NMR Features MS Fragmentation Patterns Reference
Target Compound Expected peaks: phenolic -OH (~5 ppm), aromatic protons (6.5–8.5 ppm) N/A*
(E)-4,5-Dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol Phenolic -OH (5.1 ppm), methyl groups (2.1–2.3 ppm), hydrazone CH=N (8.2 ppm) Confirmed via CHNS analysis
4-((3-Bromophenyl)diazenyl)-2-(((4-methyl-3-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol (3f) Aromatic protons (7.0–8.2 ppm), thiazole CH=N (8.5 ppm) 492 (M⁺), 21.0% abundance

Insights :

  • The phenolic -OH group in the target compound and analog 3e is critical for hydrogen bonding, as evidenced by ¹H NMR signals near 5 ppm .
  • Mass spectrometry confirms molecular ion peaks (e.g., 430 for 3e), with fragmentation patterns aligning with hydrazone-thiazole cleavage .

Analysis :

  • Antimicrobial Activity : The dihydrobenzodioxin moiety in the target compound likely enhances lipid membrane penetration compared to bromophenyl or methylthiazole analogs .
  • Mutagenicity: Hydrazone derivatives like (E)-4,5-dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol show low theoretical mutagenicity (via QSAR models), suggesting structural modifications (e.g., dihydrobenzodioxin) may mitigate risks .

Biological Activity

The compound 4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol represents a complex structure with potential therapeutic applications. Its biological activity is influenced by its unique molecular configuration, particularly the presence of the thiazole and hydrazone moieties, which are known to exhibit various pharmacological effects. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Antioxidant Properties

Recent studies indicate that compounds containing thiazolidinone and hydrazone structures exhibit significant antioxidant activity. For instance, modifications of thiazolidinones have shown promising results in scavenging free radicals and reducing oxidative stress. The antioxidant potential is often evaluated using assays such as DPPH radical scavenging, where certain derivatives demonstrate IC50 values comparable to established antioxidants like vitamin C .

Anticancer Activity

The compound's anticancer properties have been highlighted in various studies. Thiazolidinone derivatives have been synthesized and tested against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects on cancer cells while sparing normal cells . The mechanism often involves apoptosis induction and inhibition of key signaling pathways (e.g., AKT/mTOR).

Antimicrobial Effects

Research has also pointed to antimicrobial activity associated with similar structures. Compounds derived from thiazolidinones have shown efficacy against various bacterial strains and fungi. The biological assays typically involve determining minimum inhibitory concentrations (MIC), revealing that some derivatives can inhibit growth at low concentrations .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by El-Kashef et al., several thiazolidinone derivatives were synthesized and evaluated for their anticancer properties against MCF-7 cells. Among the tested compounds, three showed significant inhibition of cell proliferation with IC50 values of 1.27 μM, 1.50 μM, and 1.31 μM respectively. These compounds were found to induce apoptosis through modulation of apoptotic markers and signaling pathways .

Case Study 2: Antioxidant Activity Assessment

Sava et al. explored the antioxidant capacity of thiazolidinone-indometacin hybrids using DPPH radical scavenging assays. The most active derivatives showed an IC50 value of 0.54 mM, significantly outperforming indometacin itself. This highlights the potential for developing new antioxidant agents based on these scaffolds .

Data Summary

Activity TypeCompound DerivativeIC50 Value (μM)Reference
AntioxidantThiazolidinone derivative0.54Sava et al.
AnticancerTZD derivative1.27El-Kashef et al.
AntimicrobialThiazolidinone derivativeVariesGeneral literature review

Q & A

Q. What synthetic strategies are effective for preparing this compound, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions, starting with the formation of the thiazole core followed by hydrazone coupling. Key steps include:

  • Thiazole formation : Condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with thiourea derivatives under reflux in ethanol.
  • Hydrazone coupling : Reaction with 4-hydroxybenzaldehyde derivatives in alkaline medium (e.g., NaOH/ethanol, 60–80°C) to form the (E)-hydrazone linkage. Yield optimization involves stoichiometric adjustments (1.2 equivalents of hydrazine derivatives), pH control (~10), and purification via recrystallization (ethanol/water). Reported yields range from 67% to 85% depending on substituents .

Q. Which spectroscopic methods are critical for confirming the E/Z isomerism and structural integrity?

  • 1H NMR : Key signals include phenolic -OH (δ 10–12 ppm), thiazole N-H (δ 12–14 ppm), and aromatic protons (δ 6.5–8.5 ppm). The E-configuration is confirmed by coupling between phenolic -OH and adjacent protons, while Z-configuration in the thiazole ring is identified via deshielded N-H protons .
  • HRMS : Molecular ion peaks (e.g., m/z 430.0123 [M+H]+) validate the molecular formula.
  • IR spectroscopy : C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches confirm functional groups .

Q. How does solvent polarity affect the compound’s stability during synthesis and storage?

Polar aprotic solvents (e.g., DMSO) stabilize the hydrazone tautomer, while non-polar solvents (chloroform) may induce keto-enol equilibria. Storage under inert atmospheres at –20°C minimizes degradation. Stability assays using HPLC (C18 column, methanol/water mobile phase) show >95% purity after 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data across structural analogs?

Discrepancies often arise from substituent effects on lipophilicity and target binding. For example:

  • Bromophenyl derivatives (e.g., 3e in ) exhibit higher activity against S. aureus (MIC = 8 μg/mL) due to enhanced membrane penetration.
  • Methyl-substituted analogs (e.g., 3g) show reduced activity (MIC = 32 μg/mL) but improved thermal stability (melting point 256–258°C). Standardized CLSI protocols, logP measurements, and molecular docking (e.g., against DNA gyrase) reconcile these differences by correlating substituent electronic profiles with bioactivity .

Q. What computational methods predict the compound’s binding modes with bacterial targets?

  • Molecular docking (AutoDock Vina): Grids centered on DNA gyrase (PDB: 1KZN) identify H-bonds between the phenol group and Ser84.
  • DFT calculations (B3LYP/6-311G**): Optimize geometry and charge distribution, revealing π-π stacking between the thiazole ring and Tyr122.
  • MD simulations (100 ns, CHARMM36): Validate binding stability, showing RMSD < 2 Å for the ligand-protein complex .

Q. How can tautomeric equilibria in the hydrazone-thiazole system be analyzed experimentally?

  • UV-Vis spectroscopy : Solvent-dependent λmax shifts (e.g., 350 nm in DMSO vs. 420 nm in chloroform) indicate enol/keto tautomer ratios.
  • VT-NMR : Heating from 25°C to 60°C in DMSO-d6 monitors dynamic equilibria via signal coalescence.
  • 13C NMR : Distinct carbonyl signals (δ 180 ppm for keto, δ 165 ppm for enol) quantify tautomer populations .

Q. What strategies enhance the compound’s solubility for in vitro bioassays without compromising activity?

  • Co-solvent systems : Use DMSO (≤5% v/v) in aqueous buffers to maintain solubility.
  • Derivatization : Introduce sulfonate groups (-SO3H) to the phenolic ring, improving water solubility while retaining antimicrobial efficacy (MIC reduction from 32 μg/mL to 16 μg/mL) .

Methodological Considerations

Q. How should researchers design analogs to explore structure-activity relationships (SAR)?

  • Core modifications : Replace the dihydrobenzo[d][1,4]dioxin moiety with naphthodioxin to test π-stacking effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) at the thiazole 4-position to enhance electrophilicity.
  • Bioisosteric replacement : Substitute the phenol group with a tetrazole ring to mimic H-bonding patterns .

Q. What analytical workflows address discrepancies in NMR data for hydrazone-thiazole derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H-1H and 1H-13C couplings.
  • NOESY : Detect spatial proximity between thiazole N-H and dihydrobenzo[d][1,4]dioxin protons to confirm Z-configuration.
  • Dynamic NMR : Slow exchange regimes in DMSO reveal hidden rotamers .

Q. How can researchers validate the compound’s mechanism of action in antimicrobial assays?

  • Time-kill assays : Monitor bacterial viability over 24 hours at 2× MIC.
  • ROS detection : Use DCFH-DA fluorescence to quantify oxidative stress induction.
  • Resistance studies : Serial passage assays (20 generations) assess mutation prevention concentration (MPC) .

Data Contradiction Analysis

Example : Conflicting reports on the role of the dihydrobenzo[d][1,4]dioxin moiety in bioactivity.

  • Hypothesis : The moiety enhances membrane permeability but reduces target specificity.
  • Testing : Synthesize analogs lacking the dioxin ring and compare logP values (e.g., from 3.2 to 2.5) and MICs (e.g., 8 μg/mL vs. 64 μg/mL). Data suggest the dioxin group is critical for Gram-positive activity but not Gram-negative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.